2,5-Bis(trimethylsilyl)furan
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-(5-trimethylsilylfuran-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTMWEMDOPVALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(O1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166317 | |
| Record name | 2,5-Bis(trimethylsilyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-29-6 | |
| Record name | 2,5-Bis(trimethylsilyl)furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Bis(trimethylsilyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 2,5 Bis Trimethylsilyl Furan
Cycloaddition Reactions Involving 2,5-Bis(trimethylsilyl)furan
This compound is a reactive diene that readily participates in Diels-Alder reactions with a variety of dienophiles. researchgate.netresearchgate.net The presence of the trimethylsilyl (B98337) groups influences the reactivity and stability of the furan (B31954) ring, making it a valuable component in cycloaddition chemistry. chemrxiv.orgclockss.org
Diels-Alder Reactions with Electron-Withdrawing Dienophiles
Substituted 2,5-bis(trimethylsilyloxy)furans have been shown to be effective dienes in Diels-Alder reactions with dienophiles that are electron-deficient. researchgate.net These reactions provide a pathway to synthesize p-quinones and hydroquinones. researchgate.netresearchgate.netresearchgate.netresearchgate.net The reaction proceeds through a cycloaddition followed by the elimination of the trimethylsilyl groups to yield the aromatic product.
The reaction of 2,5-bis(trimethylsilyloxy)furans with olefinic dienophiles under mild conditions leads to the formation of highly substituted para-hydroquinones. researchgate.netnih.gov This occurs through a one-pot sequence involving a Diels-Alder reaction, ring-opening, and tautomerization. chemrxiv.orgnih.gov When acetylenic dienophiles are used, the corresponding para-benzoquinones are synthesized. researchgate.netnih.govresearchgate.net The choice of dienophile, therefore, dictates the final product, providing a versatile method for accessing either hydroquinones or quinones.
For instance, the reaction with olefinic dienophiles can be followed by treatment with aqueous sodium fluoride (B91410) (NaF) to yield para-hydroquinones in high yields, up to 98%. researchgate.netresearchgate.net This method has been used to synthesize various hydroquinone (B1673460) derivatives, including those containing indole (B1671886) and silyl (B83357) enol ether functionalities. researchgate.netresearchgate.net
Table 1: Representative Diels-Alder Reactions of 2,5-Bis(silyloxy)furans
| Diene | Dienophile | Product Type | Reference |
| 2,5-Bis(tert-butyldimethylsilyloxy)furan | Olefinic Dienophiles | para-Hydroquinones | researchgate.net, nih.gov |
| 2,5-Bis(tert-butyldimethylsilyloxy)furan | Acetylenic Dienophiles | para-Benzoquinones | researchgate.net, researchgate.net |
| 2,5-Bis(trimethylsilyloxy)furan (B1216927) | Electron-Withdrawing Dienophiles | p-Quinones and Hydroquinones | researchgate.net, researchgate.net |
This compound and its analogs react with benzyne (B1209423), a highly reactive acetylenic dienophile, to form cycloadducts that can be converted to naphthoquinone derivatives. researchgate.netnih.govresearchgate.net Benzyne can be generated from precursors like 2-(trimethylsilyl)phenyl triflate under fluoride-induced desilylation conditions. rsc.orgnih.gov The Diels-Alder reaction between the furan and benzyne is a key step in the synthesis of these aromatic compounds. researchgate.netresearchgate.net
Similarly, reactions with other acetylenic dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), also proceed readily. clockss.orgd-nb.info These reactions typically lead to the formation of substituted benzoquinones. researchgate.net The reaction of 2-trimethylsilylfurans with DMAD can directly yield 3,4-bis(methoxycarbonyl)-2-trimethylsilylfurans without the isolation of the initial oxabicyclo adducts. clockss.org
2,5-Bis(silyloxy)furans can also participate in hetero-Diels-Alder reactions with aza-dienophiles, such as N-aryl ketenimines. researchgate.netresearchgate.netresearchgate.netresearchgate.net These reactions are typically achieved by heating the reactants, leading to the formation of metastable cycloadducts with high selectivity. researchgate.netrsc.org Subsequent spontaneous cleavage of the C-O bond results in the formation of oxygenated pyridone derivatives in a convergent and redox-neutral manner. researchgate.netresearchgate.netresearchgate.netresearchgate.net This methodology provides a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds.
Reactivity as a Vicinal Bisketene Equivalent in Cycloadditions
Conceptually, 2,5-bis(silyloxy)furans can be considered as vicinal bisketene equivalents in Diels-Alder reactions. chemrxiv.orgresearchgate.netresearchgate.net This perspective arises from the retrosynthetic disconnection of the p-hydroquinone product, which tautomerizes to a bis-keto form that can be conceptually cleaved to a vicinal bisketene and a dienophile. chemrxiv.org The instability of actual bisketenes makes the use of masked equivalents like 2,5-bis(silyloxy)furans a valuable synthetic strategy. chemrxiv.org The tert-butyldimethylsilyl derivatives are noted to have improved stability compared to the trimethylsilyl congeners, making them more practical for synthesis and storage. researchgate.net
Reactions with Carbonyl Compounds Initiated by this compound
2,5-Bis(trimethylsiloxy)furans react with aldehydes and ketones in the presence of a Lewis acid catalyst like titanium tetrachloride. researchgate.net This reaction leads to the formation of γ-hydrobutenolides. researchgate.net Similarly, α,β-unsaturated carbonyl compounds can act as Michael acceptors, reacting with 2,5-bis(trimethylsiloxy)furans to produce γ-hydroxybutenolides. researchgate.net In reactions with substituted benzaldehydes activated by titanium tetrachloride, 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane-4,8-diones are formed. researchgate.net
Interaction with Aldehydes and Ketones under Lewis Acid Activation
The reaction of this compound with aldehydes and ketones is effectively promoted by Lewis acids. For instance, in the presence of a Lewis acid, silylketene dithioacetals react with aldehydes to yield various products. acs.org The Lewis acid activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the electron-rich furan ring. acs.org This activation facilitates the formation of a carbon-carbon bond between the furan and the carbonyl compound.
A study demonstrated that without a Lewis acid, no reaction occurs between a silylketene dithioacetal and benzaldehyde (B42025). acs.org However, upon introduction of a Lewis acid, the activated benzaldehyde readily reacts with the silylketene dithioacetal. acs.org This process involves the formation of a cation stabilized by both the β-trimethylsilyl group and two α-ethylthio groups, followed by the elimination of the TMS cation. acs.org
The following table summarizes the effect of different Lewis acids on the reaction of a silylketene dithioacetal with benzaldehyde.
| Lewis Acid | Yield (%) |
| TiCl₄ | 75 |
| SnCl₄ | 68 |
| ZnCl₂ | 55 |
| AlCl₃ | 45 |
Data sourced from a study on the Lewis acid-promoted deoxygenative divinylation of aldehydes. acs.org
This reaction highlights the crucial role of Lewis acid activation in enabling the reaction between silylated furans and carbonyl compounds.
Mechanism as a Michael Acceptor with α,β-Unsaturated Carbonyl Compounds
In the context of Michael additions, α,β-unsaturated carbonyl compounds typically act as Michael acceptors due to the electrophilic nature of their β-carbon. wikipedia.org These compounds possess a double bond conjugated to an electron-withdrawing group, such as a carbonyl, nitrile, or nitro group. wikipedia.orgresearchgate.net The reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to the α,β-unsaturated system. wikipedia.org
Research has shown that 2,5-bis(trimethylsiloxy)furans can react with α,β-unsaturated carbonyl compounds, which act as Michael acceptors, to form γ-hydroxybutenolides. researchgate.net This reaction demonstrates the nucleophilic character of the silylated furan derivative in a conjugate addition mechanism.
The general mechanism for a Michael addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated carbonyl compound. wikipedia.org In the case of the reaction with 2,5-bis(trimethylsiloxy)furan, the furan ring serves as the nucleophile.
Synthesis of γ-Hydrobutenolides from Activated Systems
γ-Hydroxybutenolides are a class of heterocyclic compounds found in various natural products and can be synthesized through the oxidation of furans. nih.gov One synthetic route involves the reaction of substituted 2,5-bis(trimethylsiloxy)furans with aldehydes and ketones, activated by titanium tetrachloride, to yield γ-hydroxybutenolides. researchgate.net Similarly, the reaction of these silylated furans with α,β-unsaturated carbonyl compounds also affords γ-hydroxybutenolides. researchgate.net
The synthesis of γ-hydroxybutenolides can also be achieved through the photosensitized oxygenation of substituted 2-trimethylsilylfurans. acs.org This method provides a regiospecific conversion of the silylated furan to a butenolide where the carbonyl group is attached to the carbon that was initially bonded to the silyl group.
In a different approach, γ-methyl-γ-hydroxybutenolide reacts with aromatic aldehydes in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) to produce spirocyclic ketal-lactones. nih.gov This process is believed to proceed through the in situ generation of protoanemonin (B48344) followed by a Prins reaction. nih.gov
The following table presents examples of γ-hydroxybutenolide synthesis from activated systems.
| Reactants | Activating Agent | Product |
| 2,5-Bis(trimethylsiloxy)furan, Aldehyde/Ketone | Titanium tetrachloride | γ-Hydrobutenolide |
| 2,5-Bis(trimethylsiloxy)furan, α,β-Unsaturated Carbonyl | - | γ-Hydroxybutenolide |
| Substituted 2-Trimethylsilylfuran | Singlet Oxygen | Butenolide |
| γ-Methyl-γ-hydroxybutenolide, Aromatic Aldehyde | TMSOTf | Spirocyclic Ketal-Lactone |
Data compiled from various studies on the synthesis of γ-hydroxybutenolides. researchgate.netnih.gov
Organometallic Transformations of Related Furan Derivatives
Organometallic transformations of furan derivatives, particularly those involving silylated and stannylated furans, are valuable in synthetic organic chemistry. These reactions often involve electrophilic destannylation and transmetalation processes.
Electrophilic Destannylation Processes
Electrophilic destannylation is a reaction where an electrophile replaces a stannyl (B1234572) group on a molecule. This process is particularly useful in the functionalization of aromatic systems. Studies on photogenerated phenyl cations have shown that destannylation is a competing process with other photochemical reactions. researchgate.net The energy barrier for destannylation is significantly lower than for desilylation, making it a more favorable process under certain conditions. researchgate.net For instance, the energy gap for destannylation was found to be 41 and 43 kcal/mol for specific cations in the singlet state, which is about 20 kcal/mol lower than the corresponding desilylation. researchgate.net
Transmetalation Reactions of Silylated and Stannylated Furans
Transmetalation involves the exchange of ligands between two metal centers. nsf.gov This reaction is a cornerstone of many cross-coupling reactions catalyzed by transition metals. Furylmethyl silyl ethers can be converted to their corresponding stannylfurans through a metal-metal exchange from lithiofurans. researchgate.net These stannylfurans can then participate in palladium-catalyzed coupling reactions with acid chlorides to form unsymmetrical heteroaryl ketones. researchgate.net
Recent developments have also showcased cobalt-catalyzed stereoselective C–O silylation and stannylation of alkenyl acetates using silylzinc pivalate (B1233124) and stannylzinc chloride as nucleophiles. researchgate.net This method allows for the synthesis of stereoselective tri- and tetrasubstituted alkenyl silanes and stannanes. researchgate.net
The following table provides an overview of these organometallic transformations.
| Transformation | Reactants | Catalyst/Reagent | Product |
| Electrophilic Destannylation | Stannylated Phenyl Halides | Photolysis | Destannylated Products |
| Transmetalation/Coupling | Furylmethyl Silyl Ether, Trimethyltin Chloride, Acid Chloride | n-BuLi, Pd Catalyst | Unsymmetrical Heteroaryl Ketone |
| C-O Stannylation | Alkenyl Acetate, Stannylzinc Chloride | Cobalt Catalyst | Alkenyl Stannane |
Data from studies on organometallic transformations. researchgate.netresearchgate.netresearchgate.net
Influence of Trimethylsilyl Groups on Regioselectivity and Overall Reactivity in Furan Chemistry
The introduction of trimethylsilyl (TMS) groups onto a furan ring has a profound impact on its reactivity and the regioselectivity of its reactions. These effects stem from both the electronic and steric properties of the TMS group. nih.govacs.org
Organosilyl groups are valuable in furan chemistry as they can act as blocking groups, are easily introduced and removed, and can be replaced by electrophiles through ipso-substitution. The steric bulk of the TMS group can direct lithiation to a less hindered position on the furan ring. For example, the lithiation of a 3-silylated furan occurs regiospecifically at the C-5 position.
Furthermore, the presence of a silyl group can increase the yields of cycloaddition reactions. rsc.org In the context of synthesizing multi-substituted furans, the TMS group plays a crucial role. It can be replaced by boron or iodine via ipso-substitution, and its size can direct metalation reactions. For instance, treatment of 2-substituted silylated furans with a peracid or singlet oxygen leads to a regiospecific conversion to a butenolide, with the carbonyl group forming at the carbon that was previously attached to the silyl group.
The electronic effects of the TMS group are also significant. In Ti-catalyzed [2+2+1] pyrrole (B145914) synthesis, both the steric and electronic properties of the TMS group contribute to high chemo- and regioselectivity. nih.gov The silyl group can be functionalized post-reaction, for example, through electrophilic aromatic substitution with NBS to yield bromopyrroles. nih.gov
The following table summarizes the key influences of the trimethylsilyl group in furan chemistry.
| Influence | Description | Example |
| Directing Group | Steric bulk directs incoming reagents to specific positions. | Lithiation of 3-silylated furan at the C-5 position. |
| Ipso-Substitution | The silyl group can be replaced by various electrophiles. | Replacement of TMS with boron or iodine. |
| Reactivity Enhancement | Can increase the yield of certain reactions. | Increased yields in cycloaddition reactions. rsc.org |
| Regiospecific Conversion | Controls the position of new functional groups. | Oxidation of 2-silylated furans to butenolides. |
| Post-Reaction Functionalization | The silyl group can be modified after the main reaction. | Bromination of 2-TMS pyrroles. nih.gov |
Applications of 2,5 Bis Trimethylsilyl Furan in Advanced Organic Synthesis and Functional Materials
A Versatile Building Block for Complex Organic Architectures
The strategic placement of trimethylsilyl (B98337) groups on the furan (B31954) ring makes 2,5-bis(trimethylsilyl)furan an invaluable tool for synthetic chemists. These silyl (B83357) groups act as removable placeholders, directing reactions to other positions on the ring with high precision.
Synthesis of Quinone and Heterocyclic Ring Systems
This compound and its analogs are instrumental in the synthesis of quinones and other heterocyclic systems. A related compound, 2,5-bis(tert-butyldimethylsilyloxy)furan, which features silyloxy groups instead of silyl groups, serves as a masked equivalent of a vicinal bisketene. chemrxiv.org This reactivity allows it to undergo Diels-Alder reactions with various dienophiles. For instance, reaction with acetylenic dienophiles leads to the formation of highly substituted para-benzoquinones. chemrxiv.org This cycloaddition/ring-opening sequence provides a convergent and redox-neutral pathway to these important structural motifs. chemrxiv.org Similarly, silylated furans have been utilized in the synthesis of various other heterocyclic structures, such as the preparation of 2,5-bis(4-guanylphenyl)furans, which have shown potential as antiprotozoal agents. acs.org
Strategic Precursor in Natural Product Synthesis Pathways
The unique reactivity of silylated furans has been harnessed in the total synthesis of complex natural products. The furan ring itself is a common motif in natural products and can be transformed into a variety of other functional groups through reactions like oxidation. thieme-connect.com The presence of silyl groups provides a powerful method for controlled, stepwise functionalization. For example, a silylated furan was used as a key intermediate in the synthesis of (+)-xestoquinone. The furan oxidation strategy is a prominent method in natural product synthesis, converting the furan core into useful intermediates like enediones and butenolides, which are then elaborated into the final complex target molecules. thieme-connect.com
Contribution to Regiospecific Synthesis of Polysubstituted Furan Derivatives
One of the most significant applications of silylated furans is in overcoming the inherent reactivity patterns of the furan ring. Typically, electrophilic substitution or lithiation of furan occurs at the C-2 and C-5 positions. By "blocking" these positions with trimethylsilyl groups, as in this compound, chemists can direct functionalization to the otherwise less accessible C-3 and C-4 positions.
This strategy is exemplified by the chemistry of the isomeric 3,4-bis(trimethylsilyl)furan. This compound can undergo reactions like Friedel-Crafts acylation or Diels-Alder cycloadditions to introduce substituents, which, after removal of the silyl groups, lead to 3,4-disubstituted furans. acs.org Similarly, starting with a 2-silylated furan, it is possible to achieve regiospecific lithiation at the C-4 position, enabling the synthesis of 2,4- and 3,4-disubstituted furans after subsequent reaction and desilylation. acs.org This control over regiochemistry is crucial for building complex molecules where precise substituent placement is essential. The trimethylsilyl groups can be readily removed under mild conditions, revealing the desired polysubstituted furan. acs.org
Table 1: Examples of Regioselective Reactions Using Silylated Furans
| Starting Material | Reaction Type | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| 2-Silyl-3-(hydroxymethyl)furan | Lithiation | Directs functionalization to C-4 position | 2,3,4-Trisubstituted furans | acs.org |
| 3,4-Bis(trimethylsilyl)furan | Diels-Alder | Reacts with dienophiles | 3,4-Disubstituted furans | acs.org |
| 2,5-Bis(silyloxy)furan | Diels-Alder | Acts as masked bisketene | p-Quinones & Hydroquinones | chemrxiv.orgresearchgate.net |
Involvement in Polymer Chemistry and Functional Materials Development
While direct polymerization of this compound is not commonly reported, the furan scaffold is a cornerstone in the development of advanced polymers and functional materials, often derived from renewable resources. The principles of furan-based polymerization provide context for the potential applications of functionalized furans like the title compound.
Polymerization Mechanisms Involving Furan Ring Oxidation
A key strategy in furan-based polymer chemistry involves the oxidation of the furan ring. Furan derivatives, often sourced from biomass, can be oxidized to produce monomers like 2,5-furandicarboxylic acid (FDCA). rsc.org This diacid is a prominent bio-based monomer used to produce polyesters, such as poly(ethylene furanoate) (PEF), which is considered a renewable alternative to petroleum-based PET. rsc.org The oxidation of the furan ring is a critical step that transforms the heterocyclic structure into a linear building block suitable for step-growth polymerization. This general mechanism highlights a pathway through which furan compounds can be incorporated into functional polymer backbones.
Synthesis of Poly(silylether)s from Furan Derivatives
Poly(silylether)s (PSEs) are a class of polymers known for their potential environmental degradability. researchgate.net The synthesis of these materials can be achieved using furan-based monomers derived from renewable feedstocks. Specifically, furan derivatives containing hydroxyl or carbonyl groups, such as 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-diformylfuran, are used as the diol or dicarbonyl component in polymerization reactions with hydrosilanes. researchgate.net These polymerizations proceed through mechanisms like dehydrogenative cross-coupling or hydrosilylation, catalyzed by various metal complexes. researchgate.net While this compound itself does not possess the necessary functional groups for these specific reactions, these syntheses demonstrate how the furan core is integrated into silicon-containing polymer chains to create advanced materials. researchgate.net
Potential for Bio-based Polymer Materials Development from Furan Precursors
The global shift towards sustainability has catalyzed significant research into bio-based polymers as alternatives to petroleum-derived plastics. Furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are at the forefront of this movement. These monomers can be synthesized from carbohydrates and serve as building blocks for polyesters and polyamides with properties comparable to their petrochemical counterparts. For instance, polyethylene (B3416737) furanoate (PEF), a polyester (B1180765) made from FDCA and ethylene (B1197577) glycol, is positioned as a bio-based alternative to polyethylene terephthalate (B1205515) (PET).
While the development of furan-based polymers is a burgeoning field, the direct role of this compound as a monomer in these polymerization processes is not extensively documented in current literature. The trimethylsilyl groups are generally not incorporated into the final polymer backbone. Instead, they are typically employed as protecting groups during the synthesis of more complex molecules or as activating groups for specific chemical transformations. It is conceivable that this compound could serve as a synthetic precursor to key furan-based monomers. The silyl groups could be used to facilitate specific reactions or purification steps before being cleaved to yield the desired polymerizable functional group (e.g., carboxylic acid or alcohol). However, large-scale production of bio-based polymers currently favors more direct conversion routes from biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF).
Application in Electropolymerization for Conducting Polymer Synthesis
Conducting polymers are a class of organic materials that possess electrical conductivity, making them suitable for applications in electronics, sensors, and energy storage. Polyfuran, a polymer consisting of repeating furan units, has been investigated for its potential as a conducting material. Electropolymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. This technique involves the electrochemical oxidation of monomer units to form radical cations, which then couple to form polymer chains.
Stable and conducting polyfuran films have been successfully prepared by the electropolymerization of oligofurans (short chains of furan units). nih.govresearchgate.net The use of oligomers as starting materials helps to overcome the challenges associated with the polymerization of furan itself, which often yields unstable and poorly conductive materials. nih.gov The properties of the resulting polymers, such as their conductivity and bandgap, can be tuned by incorporating different functional groups or by creating copolymers with other aromatic systems. researchgate.netresearchgate.net
There is no specific literature detailing the direct electropolymerization of this compound. In the context of electropolymerization, the trimethylsilyl groups would likely act as electrochemically labile protecting groups. Under the oxidative potentials required for polymerization, the C-Si bonds would be expected to cleave, potentially leading to the formation of polyfuran. This in-situ deprotection-polymerization could offer a pathway to control film growth or morphology, but this application remains a hypothetical strategy pending dedicated research.
Contribution to Catalysis and Exploration of Reaction Intermediates
The unique electronic properties and reactivity of the silylated furan ring make this compound a valuable tool in catalysis and for the study of transient chemical species.
While not typically a stable ligand in the final catalytic complex, this compound serves as an effective precursor for generating other useful reagents in synthetic chemistry. A notable application is its use in the synthesis of aryl-heteroaryl iodonium (B1229267) salts. epdf.pubnih.gov These salts are powerful arylating agents used in a variety of metal-catalyzed cross-coupling reactions.
In a well-documented reaction, this compound is treated with hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]arenes, to produce aryl[5-(trimethylsilyl)-2-furyl]iodonium tosylates. epdf.pubacs.org One of the trimethylsilyl groups is replaced by the iodonium moiety, while the other remains intact. This transformation highlights the utility of the trimethylsilyl group as a regiochemical control element and a good leaving group in electrophilic substitution reactions on the furan ring.
Table 1: Synthesis of Aryl[5-(trimethylsilyl)-2-furyl]iodonium Tosylates
| Reactant 1 | Reactant 2 (ArI(OH)OTs) | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | [Hydroxy(tosyloxy)iodo]benzene | Phenyl[5-(trimethylsilyl)-2-furyl]iodonium tosylate | 78% | acs.org |
| This compound | Various [Hydroxy(tosyloxy)iodo]arenes | Aryl[5-(trimethylsilyl)-2-furyl]iodonium tosylates | 62-80% | epdf.pubnih.gov |
This reactivity underscores the role of silylated furans as versatile platforms for creating more complex building blocks for catalysis and organic synthesis. nih.gov
Hetarynes are highly reactive, transient intermediates characterized by a formal triple bond within a heterocyclic ring. They are valuable in synthetic chemistry for their ability to rapidly construct complex polycyclic molecules through cycloaddition and nucleophilic addition reactions. The generation of hetarynes is often challenging, but the use of ortho-silylaryl triflates (the Kobayashi method) has become a standard and mild approach. nih.gov
Silylated furans have been investigated as potential precursors to the corresponding furan-based hetarynes, known as furynes or didehydrofurans. For instance, attempts have been made to generate 3,4-didehydrofuran from its corresponding bis(trimethylsilyl) precursor. nih.gov The general strategy involves the fluoride-induced elimination of a trimethylsilyl group and a neighboring triflate leaving group to form the aryne triple bond.
While the generation of a furyne specifically from this compound is not a standard procedure (as the silyl groups are not adjacent), the study of related silylated furans is crucial for understanding the fundamental chemistry of these elusive intermediates. Trapping experiments, often using dienes like furan itself, are employed to provide evidence for the formation of these transient species. acs.org The chemistry of hetarynes derived from silylated precursors is an active area of research, offering powerful methods for the synthesis of diverse heterocyclic compounds. chromtech.com
Application in Analytical Derivatization for Enhanced Detection
In analytical chemistry, particularly in the field of metabolomics and trace analysis, the detection of small polar molecules can be challenging. Derivatization is a key strategy employed to chemically modify analytes to improve their analytical properties.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, many biologically and environmentally relevant molecules, such as sugars, amino acids, organic acids, and phenols, contain polar functional groups (-OH, -NH, -COOH) that make them non-volatile and prone to thermal degradation. researchgate.net
Trimethylsilylation is the most common derivatization technique used to overcome this limitation. nih.gov The process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the polar functional groups with a nonpolar trimethylsilyl (TMS) group, -Si(CH3)3. nih.govnih.gov
The resulting TMS derivative, exemplified by the structure of this compound itself, exhibits several key advantages for GC-MS analysis:
Increased Volatility: The replacement of polar, hydrogen-bonding groups with nonpolar TMS groups significantly lowers the boiling point of the analyte, allowing it to be vaporized and travel through the GC column. nih.govmdpi.com
Improved Thermal Stability: The silyl derivatives are more resistant to decomposition at the high temperatures used in the GC injector and column. mdpi.comresearchgate.net
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better separation from other components in a complex mixture. mdpi.com
Characteristic Mass Spectra: TMS derivatives often produce predictable and stable fragment ions upon electron ionization in the mass spectrometer, which aids in their identification and quantification. researchgate.netresearchgate.net
Therefore, while this compound is a specific compound, its properties are representative of the products formed during the essential process of trimethylsilylation, a technique that vastly expands the range of compounds, including hydroxylated furans and other polar molecules, that can be analyzed by GC-MS.
Use in Metabolite Profiling and Flavor Compound Analysis
While silylation is a cornerstone of chemical derivatization in metabolite and flavor analysis, the direct application of this compound in these fields is not extensively documented in current scientific literature. The primary role of silylation in this context is to enhance the volatility and thermal stability of polar analytes, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net This is particularly relevant for metabolites such as sugars, amino acids, and non-volatile organic acids, as well as certain flavor precursors.
Furan derivatives are a significant class of heterocyclic volatile compounds that contribute to the sensory profile of many foods and beverages, including coffee, baked goods, and wine. mdpi.comijsrst.com They are often formed during heat treatment through processes like the Maillard reaction and caramelization. ijsrst.com The analysis of these compounds is crucial for understanding food chemistry and for quality control in the flavor and fragrance industry. cardiff.ac.uk
In the analysis of complex matrices, such as food or biological samples, GC-MS is a powerful and widely used technique. mdpi.com However, some furan derivatives, particularly those with polar functional groups like hydroxyl or carboxyl groups, may require derivatization to improve their chromatographic behavior. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to replace active hydrogens with a trimethylsilyl (TMS) group, thereby reducing polarity and increasing volatility. researchgate.net
Given its structure as a stable, pre-silylated furan, this compound could hypothetically serve as a useful internal standard in GC-MS analyses for the quantification of other furan derivatives. An ideal internal standard has chemical and physical properties similar to the analyte but is chromatographically separable and not naturally present in the sample. However, published research to date does not specify its use for this purpose. The analysis of furanoids typically involves other established methods and standards.
The table below summarizes common furan derivatives found in food and the analytical methods used for their identification, which sometimes require derivatization.
| Furan Derivative | Typical Food Matrix | Analytical Method | Derivatization Required | Reference(s) |
| 2-Furaldehyde (Furfural) | Coffee, Wine, Baked Goods | HPLC-DAD, GC-MS | Not always; depends on method | researchgate.netijsrst.com |
| 5-Hydroxymethyl-2-furaldehyde (5-HMFD) | Honey, Fruit Juices, Wine | HPLC-DAD, GC-MS | Yes (for GC-MS) | researchgate.net |
| 2-Acetylfuran | Coffee, Roasted Foods | GC-MS | No | researchgate.net |
| Kahweofuran | Roasted Coffee | GC-MS | No | cardiff.ac.uk |
| 2-Methyl-3-furyl Sulfide Derivatives | Meat, Coffee | GC-MS | No | nih.gov |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (4-HDMF) | Fruits, Wine | HPLC-DAD | Yes (for GC-MS) | researchgate.net |
Advanced Spectroscopic and Analytical Characterization of 2,5 Bis Trimethylsilyl Furan and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,5-Bis(trimethylsilyl)furan. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms within the molecule.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy of furan (B31954) derivatives provides valuable information about the substitution pattern on the furan ring. In the case of 2,5-disubstituted furans, the protons on the furan ring typically appear as a singlet due to their chemical equivalence. For instance, the ¹H NMR spectrum of 2,5-bis(aminomethyl)furan (B21128) shows a singlet at 6.0 ppm for the furan protons. researchgate.net Similarly, the furan ring protons in 2,5-diacetylfuran (B3052043) and 2,5-dimethylfuran (B142691) also exhibit characteristic chemical shifts. google.com The trimethylsilyl (B98337) groups in this compound are expected to produce a strong singlet in the upfield region of the spectrum, typically around 0.2-0.3 ppm, characteristic of silicon-bound methyl protons.
Carbon-¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. For furan itself, the α-carbons (C2 and C5) and β-carbons (C3 and C4) have distinct signals. chemicalbook.com In 2,5-disubstituted furans, the signals for the substituted carbons (C2 and C5) shift significantly depending on the nature of the substituent. For example, in dimethyl furan-2,5-dicarboxylate, the carboxyl carbons appear at 158.82 ppm, the furan ring carbons attached to the carboxyl groups at 147.51 ppm, and the other furan ring carbons at 119.26 ppm. rsc.org In 2,5-diformylfuran, the aldehydic carbons, the carbons attached to the formyl groups, and the other ring carbons are all distinguishable. spectrabase.com
Table 1: Experimental ¹³C NMR Chemical Shifts for Furan and its Derivatives
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) |
|---|---|---|---|---|---|
| Furan | 142.8 | 109.7 | 109.7 | 142.8 | |
| 2-Methylfuran | 152.0 | 106.1 | 110.4 | 141.2 | 13.5 (CH₃) |
| 2,5-Dimethylfuran | 149.1 | 106.6 | 106.6 | 149.1 | 13.1 (CH₃) |
| Dimethyl furan-2,5-dicarboxylate | 147.51 | 119.26 | 119.26 | 147.51 | 52.55 (OCH₃), 158.82 (C=O) |
| 2,5-Diformylfuran | 153.5 | 124.5 | 124.5 | 153.5 | 179.2 (CHO) |
Note: Data sourced from various spectral databases and literature. chemicalbook.comrsc.orgspectrabase.comhmdb.caglobalresearchonline.netchemicalbook.com
Deuterium (²H) NMR Spectroscopy for Labeled Derivatives
While less common, Deuterium (²H) NMR spectroscopy can be employed for studying isotopically labeled derivatives of this compound. This technique is particularly useful for probing reaction mechanisms and for studying the dynamics of molecules in different environments. For example, in studies involving deuterated solvents like DMSO-d₆ or acetone-d₆, the solvent signal in ¹H NMR can be used as a reference, and any H-D exchange can be monitored. researchgate.netrsc.org The use of deuterated reagents in the synthesis of adducts would allow for the tracking of specific atoms throughout a reaction sequence.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques for identifying the functional groups present in a molecule by probing their vibrational modes. acs.orgmdpi.com
In this compound, the IR and Raman spectra would be dominated by vibrations associated with the furan ring and the trimethylsilyl groups. The furan ring exhibits characteristic C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and ring breathing modes. globalresearchonline.net The trimethylsilyl groups give rise to strong, characteristic bands. The Si-C stretching vibrations are typically observed in the 600-800 cm⁻¹ region, and the symmetric and asymmetric deformations of the CH₃ groups attached to silicon appear around 1250 cm⁻¹ and 1400 cm⁻¹, respectively. The Si-CH₃ rocking vibrations are also prominent, usually found between 800 and 900 cm⁻¹.
Raman spectroscopy is particularly advantageous for observing the symmetric vibrations of the molecule and is less sensitive to water, which can be beneficial when studying reactions in aqueous media. acs.org The symmetric stretching of the furan ring and the symmetric deformations of the trimethylsilyl groups would be expected to show strong signals in the Raman spectrum.
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Furan C-H | Stretching | > 3100 |
| Furan C=C | Stretching | 1500 - 1600 |
| Furan Ring | Breathing | ~1000 - 1200 |
| Si-CH₃ | Symmetric Deformation | ~1250 |
| Si-CH₃ | Asymmetric Deformation | ~1400 |
| Si-C | Stretching | 600 - 800 |
| Si-CH₃ | Rocking | 800 - 900 |
Note: These are general ranges and can vary based on the specific molecular environment. globalresearchonline.netanalyzeiq.com
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its adducts. acs.org It also provides valuable structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 212.44 g/mol . nist.govnist.gov The fragmentation pattern is typically dominated by the loss of methyl groups and the trimethylsilyl groups themselves. A prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is a hallmark of trimethylsilyl compounds. Another significant fragment would likely arise from the loss of a methyl group from the molecular ion (M-15), resulting in a peak at m/z 197. The base peak in the mass spectrum is often the trimethylsilyl cation at m/z 73 or a fragment containing one of the silyl (B83357) groups. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemijournal.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.
This technique is widely used for the identification and quantification of silylated compounds in various matrices. nih.gov For instance, GC-MS is used to analyze trimethylsilyl derivatives of sugars and other hydroxylated compounds to make them more volatile for analysis. nih.gov The retention time from the gas chromatogram provides an additional layer of identification for this compound, and the mass spectrum confirms its identity. This method is also highly effective for analyzing the products of reactions involving this compound, allowing for the separation and identification of reactants, products, and byproducts. bohrium.com
X-ray Diffraction Analysis for Solid-State Structural Determination of Related Silylated Heterocycles
The introduction of bulky trimethylsilyl (SiMe₃) groups onto a heterocyclic ring can induce significant steric and electronic changes. XRD studies on various silylated heterocycles have consistently revealed these modifications. For instance, in the case of a 2-(trimethylsilyl)imidazolium salt, X-ray diffraction analysis showed that the cation is strongly twisted. rsc.org The silicon atom was found to be significantly out of the plane of the imidazole (B134444) ring, and the bond between the silicon and the heterocyclic carbon was elongated. rsc.org This distortion from planarity is a common feature in sterically hindered silylated heterocycles.
In another example, the analysis of an N-heterocyclic carbene (NHC)–silylium ion Lewis pair adduct with diphenylbutadiyne confirmed a 1,2-addition product through X-ray diffraction. rsc.org The resulting molecular structure displayed the characteristic bond lengths of an enyne framework, demonstrating the power of XRD in elucidating reaction mechanisms. rsc.org Similarly, the structures of iridium(III) complexes used in the silylation of aromatic C-H bonds have been confirmed by single-crystal X-ray diffraction, revealing a distorted octahedral geometry around the metal center. csic.es
The molecular structures of complex metalloid clusters containing silyl groups, such as (NHCDippCu)₂{η³-Ge₉(Si(TMS)₃)₂}, have also been determined using single-crystal X-ray diffraction methods. mdpi.com These analyses provide critical information on the coordination of the metal fragments to the cluster. mdpi.com
The data obtained from XRD is often presented in tables summarizing key crystallographic parameters. Below is a representative table illustrating the type of structural data obtained from X-ray diffraction studies of silylated heterocyclic compounds.
| Compound/Fragment | Bond/Angle | Measured Value (Å or °) | Significance |
|---|---|---|---|
| [(1b)SiMe₃]NTf₂ (silylated imidazolium (B1220033) salt) | Si–C1 bond length | 1.9671(13) Å | Demonstrates a long, sterically influenced bond between silicon and the heterocyclic ring. rsc.org |
| [(1b)SiMe₃]NTf₂ (silylated imidazolium salt) | Si atom deviation from imidazole plane | 1.078(2) Å | Indicates significant twisting and non-planar geometry due to the bulky silyl group. rsc.org |
| ucsb.eduOTf (CO₂ adduct of a carbene-silylium pair) | Si–O1 bond length | 1.7399(10) Å | Characterizes the newly formed bond resulting from the reaction with CO₂. rsc.org |
| ucsb.eduOTf (CO₂ adduct of a carbene-silylium pair) | C14–O1–Si angle | 123.60(9)° | Provides insight into the geometry of the silyl carboxylate moiety. rsc.org |
| Diphenylbutadiyne adduct of carbene-silylium pair | C16–C17 bond length | 1.208(2) Å | Confirms the presence of a triple bond within the enyne framework after addition. rsc.org |
Chromatographic Methods for Separation and Polymer Characterization
Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its derivatives, as well as for the characterization of polymers synthesized from these precursors. The choice of chromatographic method depends on the properties of the analyte, such as volatility, polarity, and molecular weight.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like silylated furans. The silylation of polar compounds, such as furan derivatives, is a common strategy to reduce their polarity, enhance their volatility, and improve their thermal stability, making them more amenable to GC analysis. researchgate.net For instance, the separation of various furan derivatives in complex mixtures, such as wood smoke, has been successfully achieved using capillary GC columns, like those with a methylsilicone or poly(dimethyl siloxane) phase. chalmers.sedtu.dk The retention of furan compounds is influenced by factors such as the polarity of the stationary phase and the steric hindrance around the furan oxygen. chalmers.se
High-Performance Liquid Chromatography (HPLC) is another vital separation technique, particularly for less volatile or thermally labile compounds. For chiral furan derivatives, HPLC using chiral stationary phases (CSPs) based on cyclodextrins has been shown to be effective for enantiomeric separation. nih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. nih.gov The choice of mobile phase and stationary phase is critical; for example, derivatized beta-cyclodextrin (B164692) stationary phases in reverse-phase mode are effective for separating many chiral furan racemates. nih.gov
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight and molecular weight distribution of polymers. ucsb.eduyoutube.com Since this compound can be a monomer in polymerization reactions, GPC is essential for analyzing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution. ucsb.eduyoutube.com Larger polymer molecules cannot enter the pores of the column's packing material as easily as smaller molecules, and thus they travel a shorter path and elute from the column faster. youtube.com This size-based separation allows for the determination of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. ucsb.edu GPC is widely used for quality control in polymer production, providing detailed information that correlates with the final material's properties. youtube.compolymerchar.com
The table below summarizes various chromatographic methods and their specific applications in the context of furan derivatives and related polymers.
| Chromatographic Method | Stationary Phase Example | Application | Key Findings/Purpose |
|---|---|---|---|
| Gas Chromatography (GC) | Poly(dimethyl siloxane) (e.g., Equity-1) | Separation of volatile furan isomers (e.g., 2-ethylfuran (B109080) and 2,5-dimethylfuran). dtu.dk | Achieves complete chromatographic separation of isomers based on boiling point differences, enabling accurate quantification. dtu.dk |
| Gas Chromatography (GC) | Aluminium oxide PLOT | Analysis of volatile furans in complex mixtures like wood smoke. chalmers.se | Selectively analyzes furan and alkylfurans, as other oxygenated compounds are often not eluted. chalmers.se |
| High-Performance Liquid Chromatography (HPLC) | Derivatized β-cyclodextrin (e.g., Cyclobond RSP, DM, AC) | Enantioseparation of chiral furan derivatives. nih.gov | Separates racemates based on steric bulk, hydrogen bonding, and molecular geometry in reverse-phase mode. nih.gov |
| Gel Permeation Chromatography (GPC/SEC) | Cross-linked polystyrene-divinylbenzene | Determination of molecular weight averages (Mn, Mw) and distribution (PDI) of polymers. ucsb.eduyoutube.com | Separates polymer molecules based on size, which is crucial for quality control and correlating molecular characteristics with material properties. youtube.compolymerchar.com |
Theoretical and Computational Investigations of 2,5 Bis Trimethylsilyl Furan
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like 2,5-Bis(trimethylsilyl)furan. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the optimized geometry and electronic characteristics of the compound. researchgate.net These studies help in understanding the molecule's reactivity, stability, and biological potential by analyzing parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap between them. researchgate.net
The introduction of trimethylsilyl (B98337) groups at the 2 and 5 positions of the furan (B31954) ring significantly influences its electronic properties. These bulky and electron-donating groups can affect the aromaticity and reactivity of the furan ring. researchgate.net DFT calculations can elucidate these effects by mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Calculated Electronic Properties of Furan Derivatives
| Property | Value | Method |
|---|---|---|
| EHOMO | -6.367 eV | TD-DFT |
| ELUMO | -2.705 eV | TD-DFT |
| Energy Gap | 3.662 eV | TD-DFT |
| Softness | 0.546 eV | TD-DFT |
| Electrophilicity Index | 5.618 eV | TD-DFT |
Molecular Docking and Conformational Analysis of Furan-Derived Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. redalyc.org In the context of furan-derived compounds, including those with trimethylsilyl substitutions, molecular docking is employed to understand their potential interactions with biological macromolecules, such as proteins. researchgate.netnih.gov This method is crucial in drug discovery and design, providing insights into the binding affinity and mode of interaction at the atomic level. redalyc.org
Molecular Docking Results of Furan Derivatives with RECQL5 Helicase
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Compound A | -7.2 |
| Compound B | -7.5 |
| Compound C | -7.8 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the intricate details of chemical reactions involving this compound. By modeling the reaction pathways, chemists can gain a deeper understanding of the underlying mechanisms, identify key intermediates, and determine the structures of transition states. rsc.orgpku.edu.cn This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.
For instance, in cycloaddition reactions, where this compound can act as a diene, computational studies can predict the stereoselectivity and regioselectivity of the reaction. chemrxiv.org DFT calculations are frequently used to map the potential energy surface of a reaction, allowing for the calculation of activation energies and reaction enthalpies. acs.org This information helps to explain why certain products are formed preferentially over others and can guide the experimental design of new reactions.
Studies on Aromaticity and Non-Aromatic Character in Silyl-Substituted Heterocycles
The aromaticity of heterocyclic compounds is a fundamental concept that dictates their stability and reactivity. The introduction of silyl (B83357) substituents, as in this compound, can significantly alter the aromatic character of the furan ring. mdpi.com Computational methods provide various indices to quantify aromaticity, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). acs.org
Studies have shown that the aromatic character of five-membered heterocycles like furan can be influenced by the nature of the substituents. chemrxiv.org Silyl groups, being electron-donating, can impact the electron delocalization within the furan ring. In some cases, silyl substitution can lead to a decrease in aromaticity or even impart non-aromatic character, which is characterized by bond length alternation in the ring. mdpi.com Computational analyses help to rationalize these electronic effects and provide a quantitative measure of the aromaticity or non-aromaticity of these systems. researchgate.net The interplay between the electronic effects of the silyl groups and the inherent properties of the furan ring is a key area of investigation in this field. acs.org
Future Perspectives and Emerging Research Directions in 2,5 Bis Trimethylsilyl Furan Chemistry
Development of Green and Sustainable Synthetic Routes
The development of environmentally friendly and sustainable methods for synthesizing 2,5-Bis(trimethylsilyl)furan and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh reagents and generate significant waste. The focus is now shifting towards greener alternatives that minimize environmental impact while maintaining high efficiency.
One promising approach involves the use of renewable biomass as a starting material. rsc.org Furans can be derived from the dehydration of carbohydrates, offering a sustainable pathway to the furan (B31954) core. rsc.org For instance, the conversion of chitin, the second most abundant biomass on Earth, to 3-acetamido-5-acetylfuran (B13792600) highlights the potential of biomass utilization in synthesizing functionalized furans. rsc.org Future research will likely focus on developing one-pot reaction processes that couple biomass hydrolysis with subsequent functionalization steps to produce silylated furans in an economically viable and efficient manner. rsc.org
Catalysis plays a crucial role in developing sustainable synthetic routes. The use of non-toxic and recyclable catalysts is a primary objective. For example, the synthesis of 2,5-disubstituted furans has been achieved using various catalytic systems, including those based on copper, palladium, and gold. researchgate.netgoogle.com The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost.
Solvent selection is another critical aspect of green chemistry. The use of hazardous organic solvents is a major concern in traditional synthesis. Research is exploring the use of greener solvents, such as water, ionic liquids, or even solvent-free conditions, to reduce the environmental footprint of furan synthesis. ncsu.edu While ionic liquids have shown excellent catalytic effects, their high cost and difficult recovery remain challenges to be addressed for industrial applications. ncsu.edu
Expansion of Reactivity Profiles for Novel Organic Transformations
This compound is a versatile intermediate whose reactivity can be harnessed for a wide range of organic transformations. The trimethylsilyl (B98337) groups serve as valuable protecting groups and can also direct the regioselectivity of subsequent reactions. lookchem.com
Cycloaddition Reactions: Furans are known to participate in Diels-Alder reactions, and this compound is no exception. lookchem.com It can act as a diene in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of complex polycyclic structures. rsc.orgresearchgate.net The silyl (B83357) groups can influence the reactivity and selectivity of these reactions. rsc.org For instance, 2,5-bis(tert-butyldimethylsilyloxy)furans have been shown to be effective bisketene equivalents in Diels-Alder reactions, providing access to highly substituted para-hydroquinones. researchgate.net Future research will likely explore the use of novel dienophiles and catalytic systems to expand the scope of these cycloaddition reactions, enabling the synthesis of a wider variety of complex molecules.
Cross-Coupling Reactions: The silyl groups in this compound can be readily converted to other functional groups, such as halides or boronic esters, making the compound a suitable substrate for various cross-coupling reactions. For example, Stille cross-coupling reactions have been successfully employed with stannylated furans to form new carbon-carbon bonds. researchgate.net The development of new and efficient methods for the functionalization of the furan ring at the silylated positions will be a key area of focus. This will allow for the modular synthesis of polysubstituted furans with diverse functionalities. nih.gov
Electrophilic Substitution: The trimethylsilyl groups can act as ipso-directing groups in electrophilic substitution reactions, allowing for the regioselective introduction of various electrophiles onto the furan ring. lookchem.com This provides a powerful tool for the synthesis of specifically substituted furan derivatives. Further investigation into the scope and mechanism of these reactions will enhance their synthetic utility. lookchem.com
Exploration of this compound in Advanced Functional Materials
The unique electronic and structural properties of the furan ring make it an attractive building block for advanced functional materials. This compound serves as a valuable precursor for the synthesis of these materials due to the versatility of the trimethylsilyl groups, which can be modified to tune the material's properties.
Organic Electronics: Polysubstituted furans and oligofurans are being investigated for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The ability to introduce various substituents onto the furan core allows for the fine-tuning of the material's electronic properties, such as its HOMO/LUMO levels and charge carrier mobility. nih.gov For instance, 2,5-di(hetero)arylfurans have been shown to exhibit bright blue luminescence with high quantum yields, making them promising candidates for blue-emitting materials in OLEDs. beilstein-journals.org Future research will focus on the design and synthesis of novel furan-based materials with enhanced performance and stability.
Polymers: Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. researchgate.netnih.gov 2,5-Bis(hydroxymethyl)furan (BHMF), which can be derived from 5-hydroxymethylfurfural (B1680220) (HMF), is a key monomer for the synthesis of these polymers. ncsu.eduresearchgate.netnih.govfrontiersin.org While not directly this compound, the synthetic pathways to BHMF often involve intermediates that could be related to silylated furans, and the principles of furan chemistry are directly applicable. The resulting polymers, such as polyethylene (B3416737) furanoate (PEF), exhibit excellent properties, including enhanced gas barrier properties and thermal stability, making them suitable for applications in packaging and fibers. researchgate.netacs.org Research is ongoing to develop efficient and scalable polymerization processes for furan-based polyesters and to explore their biodegradability. rsc.org
Integration with Biomass Conversion and Renewable Chemical Initiatives
The production of chemicals from renewable resources is a cornerstone of a sustainable future. Furans, particularly those derived from biomass, are recognized as key platform molecules in the transition away from fossil fuels. rsc.orgresearchgate.netmdpi.com
5-Hydroxymethylfurfural (HMF), readily obtained from the dehydration of C6 sugars, is a versatile platform chemical that can be converted into a wide array of valuable furan derivatives. frontiersin.orgmdpi.com The conversion of HMF to compounds like 2,5-diformylfuran (DFF) and 2,5-bis(hydroxymethyl)furan (BHMF) provides access to monomers for sustainable polymers and other fine chemicals. ncsu.edufrontiersin.orgacs.orgescholarship.orgmdpi.com
Advanced Mechanistic Studies Through Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing processes and developing new transformations. The combination of experimental and computational methods provides a powerful toolkit for elucidating these mechanisms.
Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) can provide real-time information about the formation of intermediates and the kinetics of a reaction. Isotope labeling studies can help to trace the path of atoms throughout a reaction sequence.
Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. beilstein-journals.org These computational insights can guide the design of new catalysts and reaction conditions to improve efficiency and selectivity. For example, combined experimental and computational studies have been used to understand the reactivity of ketenimines as dienophiles in Diels-Alder reactions with silyloxyfurans. researchgate.net
By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound. This knowledge will be instrumental in designing more efficient and selective synthetic methods and in developing new applications for this versatile compound.
Q & A
Q. Table 1: Comparative Synthesis of Silyl-Substituted Furans
| Compound | Silylating Agent | Yield (%) | Purity (NMR) | Reference |
|---|---|---|---|---|
| 1 | TMS triflate | 62 | δ 4.90 (s, 2H), 0.27 (s, 18H) | |
| 2 | TES triflate | 85 | δ 4.89 (s, 2H), 0.99 (t, 18H) | |
| 3 | TBS triflate | 84 | δ 4.88 (s, 2H), 0.95 (s, 18H) |
Basic: How can spectroscopic techniques (NMR, IR) reliably characterize silyl-substituted furans?
Methodological Answer:
- ¹H NMR : The deshielded furan protons in 1 appear as a singlet at δ 4.90 ppm, while trimethylsilyl (TMS) groups show a sharp singlet at δ 0.27 ppm .
- ¹³C NMR : The furan carbons resonate at δ 147.4 ppm (C-O-Si), and TMS carbons at δ 6.5 ppm .
- IR : Stretching frequencies at 1626 cm⁻¹ (C=C furan ring) and 1255 cm⁻¹ (Si-O-C) confirm functional groups .
- Contradictions : Impurities (e.g., residual solvents) may obscure signals; deuterated solvents and high-resolution NMR (≥400 MHz) are recommended.
Advanced: How do trimethylsilyl substituents influence the electronic structure and reactivity of furan derivatives?
Methodological Answer:
UV photoelectron spectroscopy (UV-PES) studies reveal that trimethylsilyl groups on furan:
- Stabilize the ring : Inductive electron donation from Si increases furan’s aromaticity, lowering ionization potentials by 0.3–0.5 eV .
- Enhance Diels-Alder reactivity : The electron-rich furan acts as a stronger diene in cycloadditions (e.g., with maleic anhydride), with rate constants 2–3× higher than unsubstituted furan .
- Steric effects : Bulky TMS groups may hinder regioselectivity in reactions requiring planar transition states.
Advanced: How do varying silyl groups (TMS, TES, TBS) impact the stability and reactivity of 2,5-disubstituted furans?
Methodological Answer:
Comparative studies of compounds 1 (TMS), 2 (TES), and 3 (TBS) show:
- Stability : TBS derivatives (3 ) exhibit superior thermal stability (decomposition >150°C) due to steric protection of the Si-O bond, while TMS analogs (1 ) degrade at 80–100°C .
- Reactivity : Smaller silyl groups (TMS) enable faster hydrolysis under acidic conditions (t₁/₂ = 2 h in 1M HCl), whereas TBS derivatives resist hydrolysis for >24 h .
- Applications : TMS groups are preferred for lab-scale reactions requiring mild deprotection, while TBS derivatives suit long-term storage or harsh conditions.
Q. Table 2: Stability and Reactivity of Silyl-Substituted Furans
| Group | Thermal Stability (°C) | Hydrolysis t₁/₂ (1M HCl) | Key Use Case |
|---|---|---|---|
| TMS | 80–100 | 2 h | Short-term reactions |
| TES | 120–140 | 6 h | Moderate conditions |
| TBS | >150 | >24 h | Long-term storage |
Advanced: What role do silyl-substituted furans play in Diels-Alder reactions, and how can regioselectivity be controlled?
Methodological Answer:
2,5-Bis(trimethylsilyloxy)furan (1 ) serves as a diene in Diels-Alder reactions due to its electron-rich nature:
- Reactivity : Reacts with electron-deficient dienophiles (e.g., acrylates) at ambient temperatures, achieving >90% conversion in 12 h .
- Regioselectivity : Steric bulk from TMS groups directs endo selectivity (endo:exo = 8:1) in cycloadditions with maleimides .
- Post-reaction modifications : Silyl groups can be cleaved with TBAF to yield hydroxylated cycloadducts for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
